molecular formula C13H8Br2FNO B310780 2,5-dibromo-N-(4-fluorophenyl)benzamide

2,5-dibromo-N-(4-fluorophenyl)benzamide

Cat. No.: B310780
M. Wt: 373.01 g/mol
InChI Key: UUSFHNAZGGZZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromo-N-(4-fluorophenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine atoms at the 2- and 5-positions and an N-linked 4-fluorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and agrochemical research.

Properties

Molecular Formula

C13H8Br2FNO

Molecular Weight

373.01 g/mol

IUPAC Name

2,5-dibromo-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C13H8Br2FNO/c14-8-1-6-12(15)11(7-8)13(18)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18)

InChI Key

UUSFHNAZGGZZOP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : The 2,5-dibromo substitution in the target compound creates distinct steric and electronic effects compared to the 3,5-dibromo isomer in . The meta-substitution in may reduce steric hindrance, favoring dendrimer synthesis applications.
  • Fluorine vs. Hydroxyl : The 4-fluorophenyl group enhances lipid solubility compared to the 4-hydroxyphenyl group in , which could improve blood-brain barrier penetration in drug design.
  • Functional Groups : Sulfonamido and methoxy groups in increase solubility and bioactivity, whereas the target compound’s simplicity may prioritize synthetic scalability.

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